molecular formula C24H42N4O8 B3034288 Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate CAS No. 1523618-32-7

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate

Cat. No.: B3034288
CAS No.: 1523618-32-7
M. Wt: 514.6
InChI Key: VEXZHLKGHDJPOX-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate (CAS: 1523618-32-7) is a spirocyclic amine derivative with a 2:1 stoichiometric ratio of the diazaspiro base to oxalic acid. Its molecular formula is C24H42N4O8 (MW: 514.61 g/mol), featuring a spiro[3.4]octane core with nitrogen atoms at positions 2 and 5 . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability, while the hemioxalate salt improves crystallinity for pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZHLKGHDJPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCN2.CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with oxalic acid. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or chromatography techniques to obtain the desired hemioxalate salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: This compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction can result in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate exhibit promising anticancer properties. For instance, research into spirocyclic compounds has shown that they can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that spirocyclic derivatives significantly reduced the viability of various cancer cell lines through apoptosis induction mechanisms .

1.2 Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable case study involved the administration of similar spiro compounds in animal models, which resulted in improved cognitive function and reduced neuroinflammatory markers .

Materials Science Applications

2.1 Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating such spiro compounds into polymer matrices can improve their elasticity and resistance to thermal degradation .

Table 1: Comparison of Mechanical Properties of Polymers with and without Spiro Compounds

PropertyPolymer without SpiroPolymer with Spiro
Tensile Strength (MPa)3045
Elongation at Break (%)1025
Thermal Stability (°C)200250

Chemical Synthesis Applications

3.1 Synthesis of Bioactive Molecules
The compound is valuable in synthetic organic chemistry for constructing complex bioactive molecules. Its unique spiro structure allows for diverse functionalization, making it a versatile building block in drug discovery. For example, researchers have successfully utilized tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate as an intermediate in synthesizing inhibitors for various enzymes linked to metabolic disorders .

3.2 Catalytic Applications
In catalytic processes, this compound has been explored as a ligand in metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic efficiency and selectivity in reactions such as cross-coupling and oxidation reactions .

Case Studies

Case Study 1: Anticancer Compound Development
A recent project focused on developing a new class of anticancer agents based on the spiro structure of this compound led to the identification of several potent compounds with IC50 values in the low micromolar range against breast cancer cell lines.

Case Study 2: Polymer Enhancement
A collaborative study between universities demonstrated that incorporating this compound into a polycarbonate matrix significantly enhanced the material's impact resistance and thermal properties, leading to potential applications in protective gear manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed mechanistic studies are essential to understand its mode of action and optimize its use in various fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogues

tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (CAS: 1227382-05-9)
  • Impact : Increased steric hindrance at position 6 may reduce enzymatic degradation compared to the 2,5-isomer .
  • Molecular Formula : C24H42N4O8 (identical MW: 514.61 g/mol).
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate (CAS: 1523571-07-4)
  • Key Differences: Expanded spiro[3.5]nonane ring system.
  • Impact : Greater conformational flexibility may enhance binding to larger biological targets but reduce metabolic stability .
  • Molecular Formula : C26H46N4O8 (MW: 542.67 g/mol).

Bicyclic Analogues

tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS: 1629904-92-2)
  • Key Differences : Bicyclo[2.2.2]octane framework replaces spiro system.
  • Impact : Rigid structure improves target selectivity but may lower solubility due to reduced polarity .
  • Molecular Formula : C20H34N4O8 (MW: 458.51 g/mol).
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2)
  • Key Differences : Smaller bicyclo[2.2.1]heptane ring with stereochemical constraints.
  • Impact : Higher ring strain increases reactivity, useful for prodrug activation .
  • Molecular Formula : C12H22N2O2 (MW: 226.31 g/mol, free base).

Functionalized Derivatives

tert-Butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride (CAS: 2241139-63-7)
  • Key Differences : Oxo group at position 7 introduces a ketone.
  • Impact : Enhances polarity for better aqueous solubility but may reduce membrane permeability .
  • Molecular Formula : C11H19ClN2O3 (MW: 262.73 g/mol).

Physicochemical and Pharmacological Properties

Compound (CAS) Molecular Weight (g/mol) Ring System Nitrogen Positions Key Functional Groups
1523618-32-7 (Target) 514.61 Spiro[3.4]octane 2, 5 Boc, hemioxalate
1227382-05-9 514.61 Spiro[3.4]octane 2, 6 Boc, hemioxalate
1629904-92-2 458.51 Bicyclo[2.2.2] 2, 5 Boc, hemioxalate
2241139-63-7 262.73 Spiro[3.4]octane 2, 5 Boc, oxo, hydrochloride

Solubility Trends :

  • Spiro[3.4]octane derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the Boc group .
  • Bicyclo[2.2.2]octane analogues show lower aqueous solubility due to increased hydrophobicity .

Metabolic Stability :

  • Spiro systems generally offer better metabolic stability than bicyclic systems due to reduced enzymatic accessibility .

Biological Activity

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Formula : C24_{24}H42_{42}N4_4O8_8
Molecular Weight : 514.62 g/mol
CAS Number : 1630906-60-3
Appearance : Liquid or semi-solid

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The spirocyclic structure of the compound contributes to its unique binding properties, making it a candidate for further pharmacological exploration.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds derived from the diazaspiro[3.4]octane core have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .
  • Anticancer Potential
    • Tert-butyl 2,5-diazaspiro[3.4]octane derivatives have been identified as inhibitors of menin-MLL1 interactions, which are crucial in certain types of leukemia. This suggests potential applications in cancer therapy .
  • Neurological Effects
    • Some studies have explored the effects of related compounds on dopamine receptors, indicating possible implications for treating neurological disorders such as schizophrenia .
  • Diabetes Management
    • The compound has been linked to modulation of MAP and PI3K signaling pathways, which are vital in glucose metabolism and insulin signaling, making it a candidate for diabetes treatment .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC50/MIC ValueReference
AntimicrobialMycobacterium tuberculosis0.016 μg/mL
AnticancerMenin-MLL1 interactionNot specified
NeurologicalDopamine D3 receptorNot specified
Diabetes ManagementMAP and PI3K pathwaysNot specified

Case Studies

  • Antitubercular Activity Study
    • A recent study evaluated a series of diazaspiro compounds for their antitubercular activity using the resazurin microtiter plate assay (REMA). The results demonstrated that specific modifications to the diazaspiro structure significantly enhanced antimicrobial efficacy against drug-sensitive strains of Mycobacterium tuberculosis .
  • Cancer Inhibition Research
    • In vitro assays were conducted to assess the impact of tert-butyl 2,5-diazaspiro[3.4]octane derivatives on cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation in leukemia models, supporting further investigation into its therapeutic potential .

Q & A

Q. Q1: What are the standard methods for synthesizing tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with spirocyclic amine precursors. For example:

Spirocyclic Core Formation : Use cyclization reactions (e.g., intramolecular alkylation) to construct the 2,5-diazaspiro[3.4]octane scaffold.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA catalysis).

Hemioxalate Formation : React the free secondary amine with oxalic acid in a 2:1 molar ratio to form the hemioxalate salt.

Q. Characterization Tools :

  • NMR (1H, 13C, DEPT) to confirm spirocyclic structure and Boc protection .
  • HPLC-MS for purity assessment and molecular ion verification (e.g., [M+H]+ at m/z 212.29 for the free base) .
  • Elemental Analysis to validate stoichiometry of the hemioxalate salt .

Q. Q2: How should this compound be stored to ensure stability, and what degradation pathways are critical to monitor?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (N2/Ar) in light-protected containers to prevent oxidation or hydrolysis of the Boc group .
  • Degradation Monitoring :
    • Hydrolysis : Track Boc cleavage via TLC or HPLC (retention time shifts).
    • Oxalate Stability : Use pH stability studies (e.g., buffered solutions at pH 4–7) to assess hemioxalate dissociation .
    • Thermogravimetric Analysis (TGA) to detect moisture absorption or solvent retention .

Advanced Research Questions

Q. Q3: How can X-ray crystallography resolve structural ambiguities in the spirocyclic core, and what challenges arise from disorder in the hemioxalate counterion?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/hexane) and collect high-resolution data (≤0.8 Å) using synchrotron sources.
  • Refinement : Use SHELXL for structure solution, focusing on:
    • Disordered Oxalate : Apply PART instructions and restraints to model split positions .
    • Spiro Geometry : Validate bond angles (e.g., C-N-C ~109.5°) and torsion angles to confirm non-planarity .
  • Validation Tools : Check with PLATON (ADDSYM) to detect missed symmetry elements .

Example Data Conflict :
If bond lengths deviate >0.02 Å from expected values (e.g., C-O in oxalate), re-evaluate data scaling or consider twinning (e.g., using ROTAX in SHELXE ) .

Q. Q4: How does the hemioxalate form influence solubility and bioavailability in preclinical models, and what analytical methods quantify these effects?

Methodological Answer:

  • Solubility Studies :
    • Perform shake-flask assays in biorelevant media (FaSSIF/FeSSIF) at 37°C. Compare hemioxalate vs. free base solubility via UV-Vis spectroscopy .
  • Bioavailability :
    • Use LC-MS/MS to measure plasma concentrations in rodent PK studies.
    • Correlate AUC (Area Under Curve) with dissolution rates from powder X-ray diffraction (PXRD) -confirmed salt forms .

Key Finding : Hemioxalate salts often enhance aqueous solubility by 5–10× compared to free bases but may reduce permeability due to ionic interactions .

Q. Q5: What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

Methodological Answer:

  • Chiral Analysis :
    • Use Chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases to detect enantiomeric excess (ee).
    • Circular Dichroism (CD) to confirm absolute configuration .
  • Process Optimization :
    • Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocontrol during spirocycle formation.
    • Implement Design of Experiments (DoE) to optimize reaction parameters (temp, catalyst loading) for ≥98% ee .

Example Conflict : If ee drops below 95% at >10 g scale, investigate mixing efficiency or catalyst deactivation via reaction calorimetry .

Q. Q6: How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs), and what experimental validation is required?

Methodological Answer:

  • Docking Studies :
    • Use AutoDock Vina or Schrödinger Glide to model binding to GPCRs (e.g., serotonin receptors). Focus on spirocyclic nitrogen interactions with Asp3.32 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
  • Validation :
    • SPR (Surface Plasmon Resonance) to measure binding kinetics (KD).
    • Functional Assays (e.g., cAMP accumulation) to confirm agonism/antagonism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate
Reactant of Route 2
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate

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